![molecular formula C7H10N2O2 B1339457 4,5-Dimethoxypyridin-2-amine CAS No. 1000843-61-7](/img/structure/B1339457.png)
4,5-Dimethoxypyridin-2-amine
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Overview
Description
4,5-Dimethoxypyridin-2-amine (DMAPA) is a heterocyclic organic compound that belongs to the class of pyridine derivatives. It has a molecular formula of C7H10N2O2 and a molecular weight of 154.17 g/mol .
Molecular Structure Analysis
The molecular structure of 4,5-Dimethoxypyridin-2-amine consists of a pyridine ring with two methoxy groups attached at the 4 and 5 positions and an amine group at the 2 position .
Physical And Chemical Properties Analysis
4,5-Dimethoxypyridin-2-amine has a predicted boiling point of 282.4±35.0 °C and a predicted density of 1.159±0.06 g/cm3 . It should be stored at 2-8°C and protected from light .
Scientific Research Applications
Synthesis of Imidazo[4,5-b]pyridine Derivatives
4,5-Dimethoxypyridin-2-amine is used in the synthesis of imidazo[4,5-b]pyridine derivatives . These derivatives have diverse biological activities and are used in the production of analgesic and nonsteroidal anti-inflammatory agents . They also exhibit antidepressant, cardiotonic, hypotensive, antiarrhythmic, and antisecretory activity .
Antagonists of Angiotensin II Receptors
Imidazo[4,5-b]pyridine derivatives, synthesized using 4,5-Dimethoxypyridin-2-amine, are known to be antagonists of angiotensin II receptors that exhibit hypotensive activity .
Antiviral, Antimicrobial, and Cytotoxic Activities
Imidazo[4,5-b]pyridine derivatives possess antiviral, antimicrobial, and cytotoxic activities . This makes 4,5-Dimethoxypyridin-2-amine a valuable compound in the development of new drugs with these properties.
Agricultural Applications
Derivatives of imidazo[4,5-b]pyridines are used in agriculture for the treatment of the shoots of broad-leaved plants . They are also used in the fight against rodents .
Photolysis Studies
4,5-Dimethoxy-2-nitrobenzyl (DMNB) caging moiety attached to the NH-nitrogen of pharmacologically relevant N-phenylpyrimidine-2-amine scaffold is used in photolysis studies . These studies are important in the development of photoactivatable compounds and novel therapeutic prodrug concepts .
Organometallic Chemistry and Material Science
Imidazo[4,5-b]pyridine derivatives also possess the potential for numerous applications of proton- and charge-transfer processes in organometallic chemistry and in material science .
Safety and Hazards
Mechanism of Action
- The primary target of 4,5-Dimethoxypyridin-2-amine is not explicitly documented in available sources. However, it belongs to the class of organic compounds known as aminopyrimidines and derivatives . These compounds contain an amino group attached to a pyrimidine ring, which is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
Target of Action
properties
IUPAC Name |
4,5-dimethoxypyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-10-5-3-7(8)9-4-6(5)11-2/h3-4H,1-2H3,(H2,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKKEZUQYZLTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577466 |
Source
|
Record name | 4,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dimethoxypyridin-2-amine | |
CAS RN |
1000843-61-7 |
Source
|
Record name | 4,5-Dimethoxypyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20577466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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